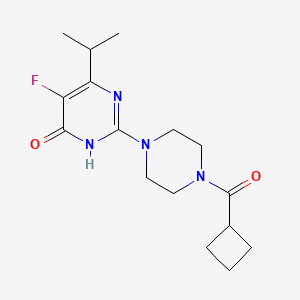![molecular formula C16H21F3N4O2 B6449076 2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549023-96-1](/img/structure/B6449076.png)
2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a pyrimidinone derivative, which is a class of compounds that have been widely studied for their biological activities . The presence of the piperazine ring and the difluorocyclobutane group suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectrometry . These techniques can provide information about the connectivity of the atoms in the molecule and the presence of functional groups.科学研究应用
Psychopharmacology and Psychiatry
Olanzapine is primarily used in the treatment of schizophrenia and related psychoses. It belongs to the class of atypical antipsychotic drugs. Its mechanism of action involves antagonism of dopamine and serotonin receptors in the brain. Olanzapine helps manage symptoms such as hallucinations, delusions, and disorganized thinking. Additionally, it has been explored for bipolar disorder and treatment-resistant depression .
Neuroprotection and Neurodegenerative Diseases
Research suggests that olanzapine may have neuroprotective effects. It modulates oxidative stress, inflammation, and apoptosis pathways. Studies have investigated its potential in conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. Olanzapine’s ability to mitigate neuroinflammation and oxidative damage makes it an interesting candidate for further exploration .
Cancer Research
Emerging evidence indicates that olanzapine could play a role in cancer therapy. It affects tumor cell proliferation, angiogenesis, and metastasis. Researchers have studied its impact on various cancer types, including breast, lung, and ovarian cancers. Olanzapine’s unique molecular structure and interactions with cellular pathways make it an intriguing subject for investigation .
Antifungal Properties
Olanzapine derivatives have been synthesized and evaluated for antifungal activity. These compounds exhibit promising results against fungal pathogens. Their mechanism of action involves disrupting fungal cell membranes and inhibiting growth. Further optimization of olanzapine-based derivatives could lead to novel antifungal agents .
Crystallography and Solid-State Chemistry
The crystal structure of olanzapine has been extensively studied. It forms solvates with various solvents, including propan-2-ol. Crystallographic analyses reveal its puckered diazepine ring conformation and hydrogen bonding patterns. Understanding its solid-state properties aids in drug formulation and stability studies .
Drug Delivery Systems
Olanzapine’s lipophilicity and solubility characteristics make it suitable for incorporation into drug delivery systems. Researchers explore nanoemulsions, liposomes, and micelles to enhance its bioavailability and targeted delivery. These systems can improve therapeutic outcomes and reduce side effects .
作用机制
属性
IUPAC Name |
2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O2/c1-9(2)12-11(17)13(24)21-15(20-12)23-5-3-22(4-6-23)14(25)10-7-16(18,19)8-10/h9-10H,3-8H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVDCPVHVOEHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3CC(C3)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B6448994.png)
![9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine](/img/structure/B6448995.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine](/img/structure/B6449001.png)
![2-[1-(4-methyl-1,3-thiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6449014.png)
![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6449015.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B6449020.png)
![5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B6449030.png)
![2,4-dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B6449036.png)


![2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B6449063.png)
![2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449070.png)
![5-fluoro-2-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449083.png)
![5-fluoro-2-[4-(1-methylpiperidine-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449084.png)